6-Ethylchroman-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

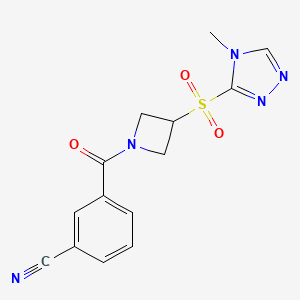

6-Ethylchroman-4-one is a heterobicyclic compound . It is an important and interesting compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The empirical formula of this compound is C11H12O2 and it has a molecular weight of 176.21 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .

Physical And Chemical Properties Analysis

This compound is a solid compound . Its empirical formula is C11H12O2 and it has a molecular weight of 176.21 .

科学的研究の応用

Synthesis of Chromone Derivatives

Chromone and its derivatives, such as 6-Ethylchroman-4-one, are recognized for their chemical versatility and potential in drug discovery. Fernandes et al. (2016) described an expedited procedure for synthesizing novel chromones via Suzuki cross-coupling reactions, highlighting the scaffold's utility in library design for pharmaceutical applications (Fernandes et al., 2016).

Photoreactivity Control

The study by Yumoto et al. (2008) explored diarylethene derivatives' photochromic behavior, including those with ethynyl groups attached to the chromene moiety. Their findings on controlling photoreactivity through quaternarization provide insights into designing photoresponsive materials (Yumoto et al., 2008).

Solvatochromism and Molecular Interactions

Tada et al. (2000) investigated the solvatochromic behavior of a zwitterionic probe in various solvents, including those with chroman structures. This research aids understanding solute-solvent interactions, crucial for designing sensors and studying molecular recognition processes (Tada et al., 2000).

Antimicrobial and Enzyme Assay Studies

Tiwari et al. (2018) reported on the synthesis and antimicrobial evaluation of chromone-pyrimidine coupled derivatives. This study highlights the scaffold's potential in developing new antimicrobials and understanding their mode of action (Tiwari et al., 2018).

Catalytic and Polymerization Applications

Chromium complexes involving chroman structures have been synthesized and analyzed for their role in catalyzing ethylene polymerization. The research by Esteruelas et al. (2003) demonstrates the influence of ligand structure on polymerization activity and polyethylene characteristics, showcasing the application of chromone derivatives in material science (Esteruelas et al., 2003).

Corrosion Inhibition

Pyranpyrazole derivatives, which can be synthesized from chromone intermediates, have shown efficacy as corrosion inhibitors for mild steel. The work of Dohare et al. (2017) provides insights into their mechanism of action and potential industrial applications in metal protection (Dohare et al., 2017).

Bioactivity Overview

Chroman-4-one derivatives exhibit a broad spectrum of biological activities, making them a focal point in medicinal chemistry research. Emami and Ghanbarimasir (2015) reviewed the synthetic approaches and bioactivities associated with these compounds, underlining their significance in drug development (Emami & Ghanbarimasir, 2015).

将来の方向性

作用機序

Target of Action

6-Ethylchroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry Chroman-4-one and its derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Chroman-4-one and its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and anti-inflammatory effects . These activities suggest that this compound may interact with its targets to modulate various cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with chroman-4-one and its derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Chroman-4-one and its derivatives have been associated with various biological activities , suggesting that this compound may exert similar effects at the molecular and cellular levels.

特性

IUPAC Name |

6-ethyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOPQFHGBYBLIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2798442.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2798443.png)

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2798446.png)

![3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B2798450.png)

![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2798452.png)

![N-(naphthalen-1-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2798453.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798454.png)

![1-[4-[2-(Methoxymethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2798455.png)

![(3aS,4R,9bR)-8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2798456.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)